6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline
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Overview
Description
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline is a halogenated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities and material properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 7-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
Uniqueness
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
918518-99-7 |
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Molecular Formula |
C16H10BrCl2N |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline |
InChI |
InChI=1S/C16H10BrCl2N/c17-13-3-6-15-11(9-13)8-12(16(19)20-15)7-10-1-4-14(18)5-2-10/h1-6,8-9H,7H2 |
InChI Key |
ABQWHPYCFIIQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C3C=CC(=CC3=C2)Br)Cl)Cl |
Origin of Product |
United States |
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